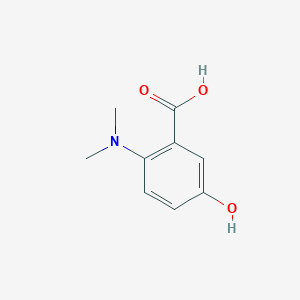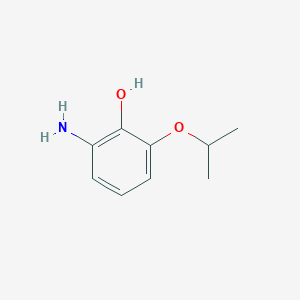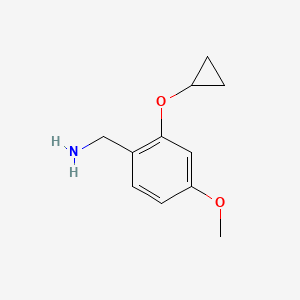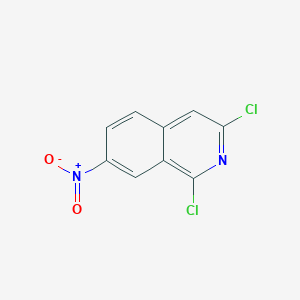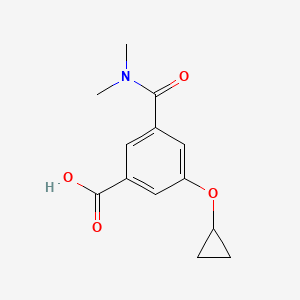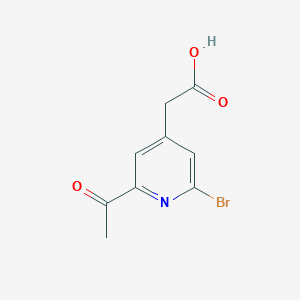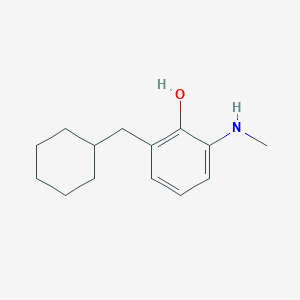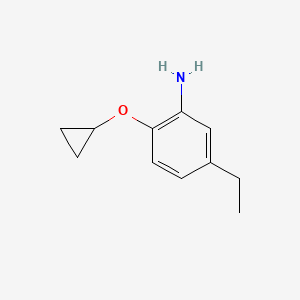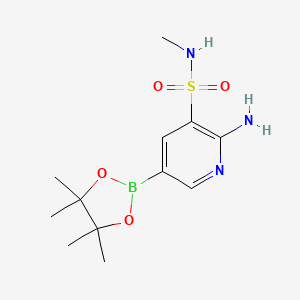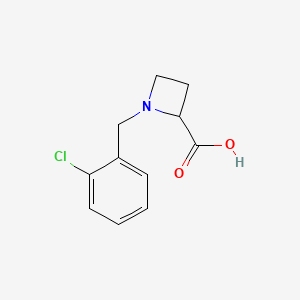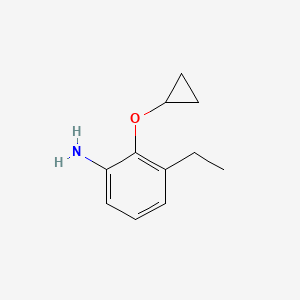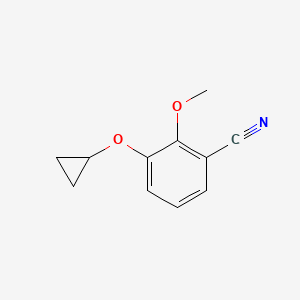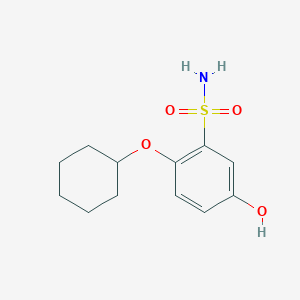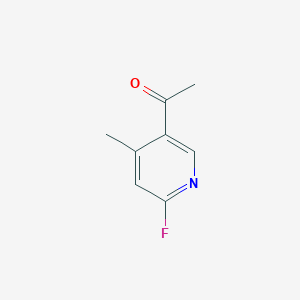
1-(6-Fluoro-4-methylpyridin-3-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-4-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8FNO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, along with an ethanone group attached to the 3rd position
Preparation Methods
The synthesis of 1-(6-Fluoro-4-methylpyridin-3-YL)ethanone can be achieved through several routes. One common method involves the reaction of 2-fluoro-5-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the production of unwanted by-products and improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
1-(6-Fluoro-4-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Fluoro-4-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-4-methylpyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the fluorine atom and the ethanone group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(6-Fluoro-4-methylpyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoropyridin-3-yl)ethanone: Lacks the methyl group at the 4th position, which can affect its reactivity and applications.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone:
1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone: Has a phenyl group attached to the pyridine ring, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(6-fluoro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
SHRLYFPHKISTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


